4-Methoxy-3'-methylbenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3’-methylbenzophenone can be synthesized using the Friedel-Crafts acylation reaction. A typical procedure involves the reaction of 2-methylanisole with 4-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in carbon disulfide at room temperature . The reaction mixture is then poured into a mixture of ice and aqueous hydrochloric acid, and the resulting oil is extracted with benzene to yield the product .
Industrial Production Methods
Industrial production methods for 4-Methoxy-3’-methylbenzophenone typically involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzophenone derivatives.
Scientific Research Applications
4-Methoxy-3’-methylbenzophenone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and potential as a photosensitizer.
Medicine: Investigated for its potential use in photodynamic therapy and as a UV filter in dermatological products.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3’-methylbenzophenone involves its ability to absorb UV radiation, thereby preventing the radiation from penetrating the skin and causing damage. The compound absorbs UVB and UVA rays, converting the energy into less harmful heat through a process of non-radiative decay. This property makes it an effective ingredient in sunscreens and other UV-protective products.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzophenone
- 4-Methylbenzophenone
- 2-Hydroxy-4-methoxybenzophenone
Comparison
4-Methoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct UV-absorbing properties. Compared to 4-Hydroxybenzophenone and 4-Methylbenzophenone, it has a higher efficacy in absorbing UV radiation, making it more suitable for use in sunscreens. Additionally, its methoxy group enhances its solubility in organic solvents, facilitating its incorporation into various formulations.
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWWGQISMHXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499495 | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-63-7 | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene rings in 4-methoxy-3'-methylbenzophenone?
A1: The two benzene rings in this compound are not located within the same plane. Instead, they adopt a non-planar conformation, with the planes of the rings intersecting at an angle of 459.8 (1)°. [] This non-planar conformation is a crucial structural feature of the molecule.
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?
A2: Yes, the crystal structure of this compound exhibits a significant short intermolecular π–π contact. [] This type of interaction occurs between the electron clouds of aromatic rings and contributes to the overall packing and stability of molecules within the crystal lattice.
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